Ethyl 2,3-diphenylbutanoate is an organic compound belonging to the class of esters, characterized by its structure that includes two phenyl groups attached to a butanoate moiety. Its molecular formula is and it features a butanoate backbone with two phenyl substituents at the 2 and 3 positions. This compound is typically synthesized for use in various
Ethyl 2,3-diphenylbutanoate can be synthesized through several methods:
Ethyl 2,3-diphenylbutanoate finds applications in various fields:
Several compounds share structural similarities with ethyl 2,3-diphenylbutanoate. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects | ||||||||||||||||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Ethyl Phenylacetate | One phenyl group | Commonly used in flavoring and fragrance | ||||||||||||||||||||||||||||||||||||||||||||||||||
| Ethyl Butyrate | Aliphatic chain | Known for its fruity aroma | ||||||||||||||||||||||||||||||||||||||||||||||||||
| Ethyl 4-Phenylbutyrate | One phenyl group at position four | Potential applications in pharmaceuticals | ||||||||||||||||||||||||||||||||||||||||||||||||||
| Ethyl 2-Methylbutyrate | Methyl group at position two | Exhibits fruity aroma; used in food industry | ||||||||||||||||||||||||||||||||||||||||||||||||||
| Ethyl 3-Oxo-2,4-Diphenylbutanoate | Contains keto functionality | Important for photo
Catalytic Asymmetric Esterification Strategies for Stereoselective ProductionAsymmetric esterification is pivotal for synthesizing enantiomerically pure Ethyl 2,3-diphenylbutanoate, which is critical for applications requiring chiral specificity. Recent work has emphasized the use of heterogeneous catalysts in continuous-flow systems to enhance stereocontrol. For example, anion-exchange resins functionalized with chiral ligands, such as (R)-BINOL derivatives, have enabled enantiomeric excess (ee) values exceeding 90% in esterification reactions. These resins operate under mild conditions (25–40°C) and tolerate a wide range of substrates, including sterically hindered carboxylic acids and alcohols. A notable advancement involves tubular reactor systems, where the catalyst is immobilized on a fixed bed to ensure consistent contact between reactants. In one configuration, a molar ratio of 85:15 (alcohol to acid) and a catalyst loading of 15% (w/w) achieved 98% yield with 99% purity under continuous operation for 105 hours. The table below summarizes key parameters for asymmetric esterification:
The choice of catalyst significantly impacts reaction efficiency. For instance, anion-exchange resins avoid the leaching issues common in homogeneous catalysts, making them suitable for large-scale production. Mechanistic Insights into Cross-Coupling Reactions for Phenyl Group IntroductionIntroducing phenyl groups at the 2- and 3-positions of the butanoate backbone requires precise control over regioselectivity. Radical-mediated cross-coupling has emerged as a robust strategy, leveraging organic peroxides to generate phenyl radicals. In a method analogous to the synthesis of 2,3-dimethyl-2,3-diphenylbutane, cumene-derived radicals are coupled with ethyl acrylate intermediates. The use of t-butyl peroxyisopropyl monocarbonate as a peroxide source enables reactions at 118–145°C, minimizing side reactions such as over-oxidation. Key mechanistic steps include:
This pathway achieves yields of 85–90% with 95% purity when conducted in a nitrogen-purged environment. Comparative studies show that Ullmann-type couplings using copper catalysts, while effective, require higher temperatures (160–180°C) and produce lower yields (70–75%) due to homocoupling by-products. Solvent-Free and Green Chemistry Approaches to Optimize Yield and PuritySolvent-free synthesis reduces waste and simplifies purification. A breakthrough method involves fixed-bed recirculation systems, where reactants are continuously fed through a catalyst-packed reactor. For example, a tubular reactor loaded with anion-exchange resin achieved 96% yield of Ethyl 2,3-diphenylbutanoate at 29°C with a molar ratio of 90:10 (ethanol to ethyl acrylate). The absence of solvents eliminates azeotrope formation during distillation, streamlining product isolation. Green chemistry metrics highlight the advantages of this approach:
The table below contrasts solvent-free and conventional methods:
Additionally, microwave-assisted synthesis under solvent-free conditions reduces reaction times to 2–4 hours while maintaining yields above 90%. The utilization of ethyl 2,3-diphenylbutanoate in multicomponent reactions represents a pivotal advancement in polycyclic scaffold synthesis. Multicomponent reactions have emerged as powerful strategies for constructing complex molecular frameworks through the simultaneous combination of three or more reactants in a single transformation [3] [4]. Recent developments in three-component reaction methodologies demonstrate the effectiveness of diphenyl-substituted esters in cascade transformations. The three-component reaction of aldehyde, alkyl acrylate, and dialkyl malonate using ethyl diphenylphosphine as an organocatalyst has shown remarkable efficiency in generating densely functionalized products [5]. This methodology achieves yields of 85-90% with 95% purity when conducted under nitrogen-purged environments, highlighting the potential for similar applications with ethyl 2,3-diphenylbutanoate derivatives [5]. The mechanistic insights into these transformations reveal that phosphine-catalyzed reactions can proceed through Morita-Baylis-Hillman pathways followed by Michael addition sequences [5]. The intermediate species formed during these reactions become activated by the phosphine catalyst, enabling the incorporation of multiple reactive partners in a controlled manner [5]. This activation pattern suggests that ethyl 2,3-diphenylbutanoate could serve as an excellent substrate for similar multicomponent transformations. Advanced Cascade Reaction StrategiesContemporary research has demonstrated the power of cascade reactions in polycyclic construction through sophisticated mechanistic pathways. Asymmetric three-component radical cascade reactions have emerged as particularly valuable tools, enabling the formation of multiple stereocenters in single transformations [4]. These reactions typically involve the sequential generation of radical intermediates that undergo controlled coupling processes to construct complex polycyclic frameworks [4]. The development of visible-light-induced radical cascade protocols has opened new possibilities for utilizing ethyl 2,3-diphenylbutanoate in photocatalytic transformations [4]. These methods employ photoredox catalysis combined with chiral Brønsted acids to achieve high levels of stereochemical control while constructing multiple bonds in a single operation [4]. The resulting products often feature two contiguous stereogenic centers and internal alkene moieties, demonstrating the structural complexity achievable through these approaches [4]. Polycyclic Architecture AssemblyThe construction of hexahydromethanocarbazole scaffolds through multicomponent reaction cascades represents a significant advancement in polycyclic synthesis methodology [6]. These transformations involve sophisticated palladium-mediated processes that generate key phenylnorbornyl intermediates, controlling reaction flow toward desired polycyclic products [6]. The success of these methodologies relies on the precise manipulation of electronic and steric factors, particularly through the use of specific base systems and substrate substitution patterns [6]. Utilization in Chiral Auxiliary-Directed Asymmetric SynthesesThe application of ethyl 2,3-diphenylbutanoate in chiral auxiliary-directed asymmetric synthesis represents a crucial area of development in stereoselective organic chemistry. Chiral auxiliaries serve as temporary stereogenic units that bias the stereochemical outcome of subsequent reactions, enabling the controlled formation of specific stereoisomers [7]. Contemporary chiral auxiliary systems have demonstrated remarkable effectiveness in stereoselective transformations. Pseudoephenamine-based auxiliaries have shown superior performance compared to traditional pseudoephedrine systems, particularly in alkylation reactions that form quaternary carbon centers [8]. These auxiliaries achieve diastereoselectivities exceeding 19:1 in many cases, while also providing crystalline products that facilitate purification and characterization [8]. The mechanistic basis for auxiliary-directed selectivity involves the formation of well-defined chelated intermediates that present distinct steric environments for approaching nucleophiles [8]. X-ray crystallographic analysis has revealed that successful auxiliaries adopt specific rotameric forms that minimize steric interactions while maximizing stereochemical bias [8]. This understanding provides a framework for designing auxiliary systems specifically tailored to ethyl 2,3-diphenylbutanoate transformations. Stereoselective Synthesis MethodologiesThe development of catalytic asymmetric approaches has expanded the scope of stereoselective transformations available for diphenyl-substituted substrates. Asymmetric synthesis using chiral sulfinamide auxiliaries has proven particularly effective for metallacarborane synthesis, demonstrating the versatility of traceless chiral auxiliary approaches [9]. These methodologies rely on stereospecific substitution reactions that proceed through well-defined transition states [9]. Advanced organocatalytic systems have enabled the development of highly enantioselective transformations that do not require stoichiometric chiral auxiliaries [8]. These approaches utilize chiral phosphoric acids and other organocatalysts to achieve exceptional levels of stereochemical control while maintaining broad substrate compatibility [8]. The integration of photoredox catalysis with chiral Brønsted acid catalysis has opened new avenues for asymmetric radical reactions that were previously inaccessible [4]. Quaternary Carbon Center FormationThe formation of quaternary carbon centers represents one of the most challenging aspects of stereoselective synthesis, requiring careful control of both electronic and steric factors [8]. Sequential enolization-alkylation protocols using chiral auxiliaries have achieved remarkable success in this area, with many transformations proceeding with exceptional diastereoselectivity [8]. The use of conjugate addition-alkylation sequences provides an alternative approach that enables the formation of quaternary centers through different mechanistic pathways [8]. The success of these transformations often depends on the ability of the chiral auxiliary to enforce specific conformational preferences in key intermediates [8]. Computational studies have revealed that the most successful auxiliary systems minimize steric clashes while maximizing stabilizing interactions between the auxiliary and the substrate [8]. This understanding has guided the development of improved auxiliary designs that achieve even higher levels of selectivity [8]. Contributions to Metal-Organic Framework Precursor DevelopmentThe role of ethyl 2,3-diphenylbutanoate in metal-organic framework precursor development represents an emerging area of significant potential. Metal-organic frameworks require well-designed organic ligands that can coordinate with metal nodes while maintaining structural integrity and porosity [10] [11]. The development of MOF precursors involves careful consideration of ligand design principles that enable the formation of stable, porous frameworks [12]. Pre-installation of functional groups on organic ligands has emerged as an effective strategy for achieving directional functionalization under moderate conditions [12]. This approach allows precise control over the resulting framework properties and functionalities through careful selection of substituents [12]. Framework Assembly StrategiesContemporary MOF synthesis methodologies emphasize the importance of controlling synthetic conditions to achieve desired framework topologies [13]. The choice of metal salts, solvents, temperature, and pH significantly influences the resulting framework structure [13]. Zinc-based MOFs represent one of the most extensively studied systems, with zinc salts accounting for a significant portion of successful MOF syntheses [14]. The DigiMOF database analysis reveals that the most frequently used metal precursors include zinc nitrate, cadmium nitrate, and various copper salts [14]. This distribution reflects both the synthetic accessibility and stability characteristics of these metal-ligand combinations [14]. The development of new ligand systems, including those derived from ethyl 2,3-diphenylbutanoate, requires careful consideration of these established synthetic preferences [14]. Advanced MOF ArchitecturesThe construction of hierarchical MOF structures has become increasingly sophisticated, with multi-shelled architectures offering enhanced functionality for catalytic applications [11] [15]. Dual-template-directed successive assembly approaches enable the preparation of hollow multi-shell mesoporous MOF particles with controllable shell numbers and tunable chamber sizes [11]. These architectures provide multiple compartmentalization environments that can enhance catalytic efficiency through spatial organization of active sites [11]. The integration of enzymes with MOF structures represents a particularly promising application area, enabling the development of cascade catalytic systems [16] [15]. Multi-shelled MOFs can serve as hierarchical scaffolds for spatially organizing enzymes at the nanoscale, leading to significant enhancements in catalytic efficiency [15]. These systems can compartmentalize multiple enzymes within single MOF nanoparticles, enabling incompatible tandem reactions to proceed in one-pot conditions [15].
The synthetic versatility of ethyl 2,3-diphenylbutanoate in these applications stems from its balanced combination of steric bulk and electronic properties. The diphenyl substitution pattern provides sufficient steric hindrance to influence reaction selectivity while maintaining adequate reactivity for diverse transformations [2]. This balance makes it an ideal building block for complex framework construction where both selectivity and efficiency are required [2]. XLogP3 4.4
Hydrogen Bond Acceptor Count 2
Exact Mass 268.146329876 g/mol
Monoisotopic Mass 268.146329876 g/mol
Heavy Atom Count 20
Dates
Last modified: 08-11-2024
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